molecular formula C17H24N2O3 B2901708 N-(2-PHENYLETHYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE CAS No. 1421480-51-4

N-(2-PHENYLETHYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE

Cat. No.: B2901708
CAS No.: 1421480-51-4
M. Wt: 304.39
InChI Key: XUNUMPLHLIFUNN-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide ( 1421480-51-4) is a structurally unique spirocyclic compound of significant interest in medicinal chemistry and chemical biology . Its molecular architecture combines a rigid 1,9-dioxa-4-azaspiro[5.5]undecane core with a flexible phenylethyl carboxamide side chain . This balanced design confers conformational constraints useful for probing molecular recognition processes, while the presence of both ether and amide functionalities enhances its solubility and stability . The synthesis of the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold has been achieved via innovative methods such as a Prins cascade cyclization, highlighting the compound's relevance in modern synthetic chemistry . Preliminary research into related spirocyclic compounds suggests potential for modulating central nervous system (CNS) targets, with some showing affinity for serotonin and dopamine receptors . The spirocyclic framework is also associated with improved metabolic stability and blood-brain barrier penetration, making this compound a versatile intermediate for further derivatization and a valuable scaffold in drug discovery programs targeting neuropsychiatric disorders . This product is intended for research purposes only.

Properties

IUPAC Name

N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(18-9-6-15-4-2-1-3-5-15)19-10-13-22-17(14-19)7-11-21-12-8-17/h1-5H,6-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNUMPLHLIFUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(2-Phenylethyl)-1,9-dioxa-4-azaspiro[5

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with applications in drug discovery.

    Medicine: Preliminary studies suggest it may have therapeutic properties for treating certain diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to the modulation of biological activities .

Comparison with Similar Compounds

Structural Analogs and Key Differences

N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421449-51-5)
  • Molecular Formula : C₁₅H₂₀N₂O₃
  • Molecular Weight : 276.33 g/mol
  • Key Feature : Substituted with a phenyl group directly attached to the carboxamide nitrogen.
  • Comparison : The absence of the ethyl linker in the phenyl substituent reduces hydrophobicity and molecular flexibility compared to the 2-phenylethyl analog. This may limit van der Waals interactions in biological systems .
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl Chloride (CAS 2155852-98-3)
  • Molecular Formula : C₁₀H₁₇ClO₄S
  • Molecular Weight : 268.76 g/mol
  • Key Feature : Contains a sulfonyl chloride group instead of a carboxamide.
  • Comparison : The sulfonyl chloride group enhances reactivity, making this compound suitable as a synthetic intermediate. In contrast, the carboxamide group in the target compound improves stability, which is advantageous for pharmaceutical applications .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituent Key Property Differences
N-(2-Phenylethyl)-...carboxamide (Target) ~C₁₇H₂₄N₂O₃* ~304.36* Carboxamide 2-Phenylethyl Higher hydrophobicity and flexibility
N-Phenyl-...carboxamide (CAS 1421449-51-5) C₁₅H₂₀N₂O₃ 276.33 Carboxamide Phenyl Reduced flexibility and hydrophobicity
{1,9-Dioxaspiro...}methanesulfonyl chloride C₁₀H₁₇ClO₄S 268.76 Sulfonyl chloride Methanesulfonyl High reactivity, unstable in aqueous

*Estimated based on structural differences from CAS 1421449-51-5 .

Research Implications

  • Bioactivity Potential: The phenethyl group in the target compound may enhance membrane permeability compared to the phenyl analog, as seen in studies of similar spirocyclic drugs .
  • Synthetic Utility : The sulfonyl chloride analog (CAS 2155852-98-3) is primarily used in coupling reactions, whereas the carboxamide derivatives are explored for their stability in drug design .
  • Thermodynamic Stability : Carboxamide derivatives generally exhibit higher thermal and hydrolytic stability than sulfonyl chlorides, favoring their use in long-term formulations .

Biological Activity

N-(2-Phenylethyl)-1,9-dioxo-4-azaspiro[5.5]undecane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds, characterized by a unique bicyclic structure that includes both a dioxo and an azaspiro moiety. Its molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3 with a molecular weight of 290.36 g/mol. The structural formula can be represented as follows:

N 2 Phenylethyl 1 9 Dioxo 4 Azaspiro 5 5 Undecane 4 Carboxamide\text{N 2 Phenylethyl 1 9 Dioxo 4 Azaspiro 5 5 Undecane 4 Carboxamide}

Biological Activity

Research indicates that compounds similar to N-(2-Phenylethyl)-1,9-dioxo-4-azaspiro[5.5]undecane have exhibited a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of the 1,9-dioxo-4-azaspiro[5.5]undecane scaffold possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .
  • Analgesic Properties : The compound has been investigated for its analgesic effects, with preliminary data suggesting efficacy in pain management comparable to traditional analgesics .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents through mechanisms involving apoptosis induction .
  • Neurological Effects : Research indicates that compounds in this class may interact with nicotinic acetylcholine receptors, suggesting potential use in treating neurological disorders .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of N-(2-Phenylethyl)-1,9-dioxo-4-azaspiro[5.5]undecane in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its use as a potential analgesic .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds. It was found that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays tested the cytotoxic effects of N-(2-Phenylethyl)-1,9-dioxo-4-azaspiro[5.5]undecane on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed significant cytotoxicity with an IC50 value suggesting effectiveness at low concentrations .

Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of resistant bacterial strains
AnalgesicSignificant pain relief in animal models
AnticancerInduces apoptosis in cancer cell lines
Neurological EffectsPotential interaction with nicotinic receptors

Q & A

Q. How to design controlled-release formulations for in vivo studies?

  • Methodological Answer :
  • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) via emulsion-solvent evaporation. Characterize particle size (DLS) and drug loading (HPLC).
  • Pharmacokinetics : Conduct IV/PO dosing in rodents, with LC-MS/MS plasma analysis to calculate AUC and Cmax_{\text{max}} .

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